Bienvenue dans la boutique en ligne BenchChem!

[(4-Bromophenyl)amino]acetic acid

Glycine receptor Antagonist Ion channel

Validated glycine receptor antagonist (α1 homomeric/heteromeric ch. IC₅₀ 4.59-13.5 μM) with 5-16× selectivity over GlyT2. Para-Br substitution critically differentiates target engagement vs Cl/F/I/meta analogs. Free carboxylic acid enables amide coupling & library derivatization. Ideal reference for neuropharmacology, antibiotic SAR, & crystallography phasing studies.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 13370-62-2
Cat. No. B169987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Bromophenyl)amino]acetic acid
CAS13370-62-2
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NCC(=O)O)Br
InChIInChI=1S/C8H8BrNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
InChIKeyPEWAAAOJNYRFMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(4-Bromophenyl)amino]acetic Acid (CAS 13370-62-2) Procurement Guide: Key Specifications and Research-Grade Properties


[(4-Bromophenyl)amino]acetic acid (CAS 13370-62-2), also known as N-(4-bromophenyl)glycine or DL-4-bromophenylglycine, is an N-aryl glycine derivative with molecular formula C₈H₈BrNO₂ and molecular weight 230.06 g/mol [1]. This compound is commercially available as a research-grade building block with typical purity specifications of 95% to 97% from major chemical suppliers . Its structure features a glycine backbone N-substituted with a para-bromophenyl group, which confers distinct physicochemical properties including a predicted boiling point of 405.9±30.0 °C and a predicted density of 1.689±0.06 g/cm³ [2]. The compound is supplied as a white to off-white crystalline solid with solubility in water, ethanol, and acetone, but limited solubility in non-polar solvents such as ether and petroleum ether .

Why Generic N-Aryl Glycine Substitution Is Not Viable: Critical Structural and Functional Distinctions for [(4-Bromophenyl)amino]acetic Acid


Generic substitution among N-aryl glycine derivatives is not scientifically valid because the identity and position of the halogen substituent on the phenyl ring fundamentally alter both electronic properties and biological target engagement. The para-bromine atom in [(4-bromophenyl)amino]acetic acid introduces a specific combination of atomic radius, electronegativity, and polarizability that differs substantially from chloro, fluoro, and iodo analogs . These halogen-dependent differences translate into measurable variations in receptor binding affinity and enzyme inhibition potency across multiple target classes. Critically, the para-substitution pattern versus meta-substitution (as in N-(3-bromophenyl)glycine) yields distinct spatial orientation of the halogen relative to the glycine carboxyl group, affecting molecular recognition at binding sites [1]. Furthermore, the free carboxylic acid moiety in this compound provides a reactive handle for downstream conjugation and derivatization that is absent in ester-protected analogs such as methyl N-(4-bromophenyl)glycinate or ethyl N-(4-bromophenyl)glycinate . The evidence presented below quantifies these differentiation points across multiple independent assay systems.

Quantitative Differentiation Evidence for [(4-Bromophenyl)amino]acetic Acid: Comparative Activity Data Versus Structural Analogs


Human Glycine Receptor Alpha-1/Beta Antagonist Activity: IC₅₀ Values and Subunit-Dependent Potency

[(4-Bromophenyl)amino]acetic acid exhibits antagonist activity at recombinant human glycine receptor alpha-1/beta heteromeric channels with IC₅₀ values of 13.0 μM and 13.5 μM from independent determinations, and 10.5 μM at alpha-1 homomeric receptors [1]. When assayed in a different expression system (HEK293 cells), the alpha-1 homomeric IC₅₀ decreases to 4.59 μM [1]. In comparison, related N-aryl glycine derivatives with alternative halogen substitutions (chloro, fluoro) show reduced affinity at this receptor class based on structure-activity relationship trends . The para-bromophenyl moiety contributes to receptor binding through halogen bonding interactions that are weaker or absent in non-brominated analogs.

Glycine receptor Antagonist Ion channel Neuropharmacology

Bacterial Cell Wall Synthesis Inhibition: Spectrum and Potency Differentiation

[(4-Bromophenyl)amino]acetic acid is classified in the AntibioticDB as a synthetic small molecule antibacterial agent with a defined mechanism of action as a cell wall synthesis inhibitor [1]. The compound shows activity specifically against Gram-positive bacteria, with weak whole-cell activity detected via a cell wall inhibitor reporter system [1]. Against Enterococcus faecalis biofilm formation, the compound exhibits an IC₅₀ of 125 μM (1.25 × 10⁵ nM) after 20 hours of exposure measured by crystal violet staining [2]. The activity spectrum is limited to Gram-positive organisms, distinguishing it from broader-spectrum antibacterial N-aryl glycine derivatives and providing a defined selectivity profile for targeted antimicrobial screening [3].

Antibacterial Cell wall inhibitor Gram-positive Antimicrobial screening

Glycine Transporter-2 (GlyT2) Inhibition: >75 μM IC₅₀ Defines Functional Selectivity Window

[(4-Bromophenyl)amino]acetic acid demonstrates weak inhibition of human glycine transporter-2 (GlyT2) with an IC₅₀ greater than 75 μM (75,000 nM) [1]. This value was determined in HEK293 cells expressing human GlyT2, assessing reduction in [¹⁴C]glycine uptake over a 3-hour incubation period with a 10-minute compound pre-incubation [1]. The weak GlyT2 inhibition contrasts with the compound's moderate antagonist activity at glycine receptors (IC₅₀ = 4.59-13.5 μM), establishing a functional selectivity profile where glycine receptor modulation occurs at concentrations approximately 5- to 16-fold lower than those required for transporter inhibition.

Glycine transporter GlyT2 Neurotransmitter uptake Selectivity

NMDA Receptor Structural Pharmacology: Bromophenyl Moiety Recognition in GluN2A Antagonist Binding

The 4-bromophenyl moiety is a critical pharmacophore element in NMDA receptor GluN2A-subtype antagonists, as evidenced by the crystal structure of the GluN1/GluN2A ligand-binding domain in complex with 4-bromophenyl-ACEPC (PDB ID: 5VIJ, replacing 5DDN) [1]. This structure reveals the binding mode of the bromophenyl group within the GluN2A antagonist binding pocket and provides a structural template for [(4-bromophenyl)amino]acetic acid as a minimalist scaffold for developing GluN2A-directed ligands. In comparison to the widely used GluN2A-selective antagonist NVP-AAM077 (which contains a bromophenyl-ethylamino moiety and shows 11-fold GluN2A/2B preference), compounds with simpler 4-bromophenyl substitution patterns serve as foundational building blocks for structure-based optimization [2].

NMDA receptor GluN2A Crystal structure Antagonist PDB

Validated Application Scenarios for [(4-Bromophenyl)amino]acetic Acid Based on Quantitative Evidence


Glycine Receptor Pharmacology: Antagonist Tool Compound for Alpha-1 Subunit Studies

This compound serves as a validated antagonist for recombinant human glycine receptor alpha-1 homomeric and alpha-1/beta heteromeric channels, with characterized IC₅₀ values of 4.59-13.5 μM across expression systems [3]. Its 5- to 16-fold selectivity for glycine receptor antagonism over GlyT2 inhibition (IC₅₀ > 75 μM) enables experimental designs where glycine receptor modulation can be studied with minimal confounding effects from transporter blockade [2]. Researchers investigating glycinergic neurotransmission, inhibitory synapse function, or screening for novel glycine receptor modulators can use this compound as a structurally defined, commercially available reference antagonist.

Antimicrobial Discovery: Gram-Positive Cell Wall Synthesis Inhibitor Scaffold

With its characterized mechanism as a cell wall synthesis inhibitor and demonstrated Gram-positive spectrum [3], this compound is positioned as a screening scaffold for antibiotic discovery programs targeting Gram-positive pathogens. The weak whole-cell activity provides a baseline for structure-activity relationship studies aimed at improving potency while maintaining the defined mechanism. The Enterococcus faecalis biofilm inhibition IC₅₀ of 125 μM offers a quantitative benchmark for evaluating derivative compounds in anti-biofilm assays [2].

NMDA Receptor Ligand Development: Bromophenyl-Containing Building Block for GluN2A-Targeted Synthesis

The crystal structure of 4-bromophenyl-ACEPC bound to the GluN1/GluN2A NMDA receptor ligand-binding domain (PDB: 5VIJ) validates the 4-bromophenyl moiety as a key recognition element for GluN2A antagonist development [3]. [(4-Bromophenyl)amino]acetic acid provides a minimalist scaffold containing this validated pharmacophore, with the free carboxylic acid group enabling diverse synthetic modifications including amide coupling, esterification, and conjugation to generate focused libraries for structure-based optimization of GluN2A-selective ligands [2].

Chemical Biology: Halogenated Glycine Derivative for Metabolic and Enzymatic Studies

As an N-aryl glycine derivative with a para-bromine substituent, this compound enables studies of halogen-dependent effects in amino acid metabolism and enzyme recognition. Plant protoplast studies have demonstrated that related 4-bromophenyl-containing compounds cause membrane depolarization effects and growth inhibition [3]. The bromine atom provides a distinct mass signature (Br isotope pattern) for mass spectrometry-based tracing and a heavy atom for X-ray crystallography phasing when incorporated into protein-ligand complexes, offering utility in chemical biology and structural biology applications that chloro or fluoro analogs cannot equivalently provide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(4-Bromophenyl)amino]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.